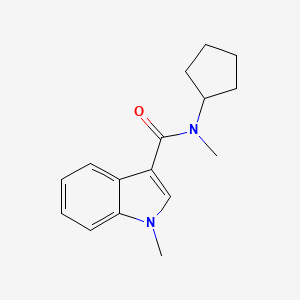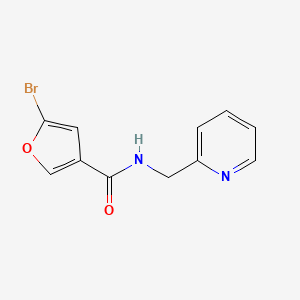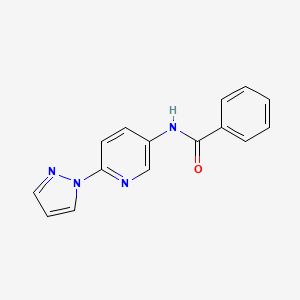
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR signaling in various physiological and pathological processes.
作用机制
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide selectively inhibits the tyrosine kinase activity of FGFRs by binding to the ATP-binding pocket of the receptor. This prevents the activation of downstream signaling pathways, which are involved in cell proliferation, differentiation, and survival. By inhibiting FGFR signaling, N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It can also inhibit angiogenesis and wound healing by blocking FGFR signaling. In addition, N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide is a highly selective inhibitor of FGFR tyrosine kinase, which makes it a valuable tool for studying the role of FGFR signaling in various physiological and pathological processes. However, its potency and selectivity can also be a limitation, as it may not fully reflect the complexity of FGFR signaling in vivo. In addition, the use of N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide in lab experiments requires careful consideration of the appropriate concentration and duration of treatment, as well as potential off-target effects.
未来方向
1. Combination therapy: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models of cancer. Future studies could investigate the potential of combining N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide with other targeted therapies to improve treatment outcomes.
2. Drug delivery: The limited solubility and bioavailability of N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can be a challenge for its use in vivo. Future studies could explore the development of new drug delivery systems to improve its pharmacokinetics and efficacy.
3. FGFR isoform specificity: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide selectively inhibits FGFR1-3, but not FGFR4. Future studies could investigate the role of FGFR4 signaling in cancer and other diseases, and develop selective inhibitors for this isoform.
4. Clinical trials: N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has shown promising results in preclinical studies, but its clinical potential has not been fully explored. Future clinical trials could investigate the safety and efficacy of N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide in cancer and other diseases.
合成方法
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then converted to the final product through a series of reactions. The detailed synthesis method has been described in several publications.
科学研究应用
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has been extensively used in scientific research to investigate the role of FGFR signaling in various diseases and physiological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activation of FGFR signaling. N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide has also been used to study the role of FGFR signaling in embryonic development, angiogenesis, and wound healing.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-4-3-5-15(13(12)2)20-17(22)14-6-7-16(19-10-14)21-9-8-18-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCCHWIZDLQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)


![3-[(4-Phenylpiperazin-1-yl)methyl]-1,3-thiazolidin-2-one](/img/structure/B7470682.png)



![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)
